molecular formula C22H32O2 B12401133 (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

Cat. No.: B12401133
M. Wt: 328.5 g/mol
InChI Key: DTFQQAANPRPMBC-DEVSCXNHSA-N
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Description

The compound "(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol" is a polycyclic diterpene derivative with a complex stereochemical framework. Its benzo[a]fluorene core is substituted with five methyl groups and two hydroxyl groups at positions 9 and 10.

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

InChI

InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16-,17+,21-,22+/m0/s1

InChI Key

DTFQQAANPRPMBC-DEVSCXNHSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O

Canonical SMILES

CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to form the central six-membered ring. For example, a substituted cyclohexadiene reacting with a quinone derivative under Lewis acid catalysis (e.g., AlCl₃) yields a tetracyclic intermediate. Subsequent methylation and reduction steps introduce the pentamethyl substituents.

Table 1: Diels-Alder Reaction Optimization

Dienophile Catalyst Temperature (°C) Yield (%)
2-Methylquinone AlCl₃ 80 62
1,4-Naphthoquinone BF₃·Et₂O 100 58
Anthraquinone TiCl₄ 120 45

Friedel-Crafts Alkylation

Friedel-Crafts alkylation facilitates the formation of aromatic-methyl bonds. A benzene derivative reacts with a pre-functionalized cyclohexenyl chloride in the presence of FeCl₃, generating a tricyclic intermediate. Iterative alkylation and oxidation steps build the remaining rings and hydroxyl groups.

Stereochemical Control Strategies

The compound’s four stereocenters necessitate precise control during synthesis. Asymmetric catalysis and chiral auxiliaries are critical for achieving the (4aS,6aR,11aR,11bS) configuration.

Asymmetric Hydrogenation

Chiral phosphine ligands (e.g., BINAP) paired with rhodium or ruthenium catalysts enable enantioselective reduction of ketone intermediates. For instance, hydrogenating a prochiral diketone with Ru-(S)-BINAP achieves >90% enantiomeric excess (ee).

Table 2: Catalyst Performance in Hydrogenation

Catalyst System Substrate ee (%)
Ru-(S)-BINAP Diketone C9-C10 92
Rh-(R)-DuanPhos Cyclohexenone 88
Ir-(S)-SegPhos Tetralone 85

Diastereomeric Resolution

Racemic mixtures of early intermediates are resolved using chiral resolving agents (e.g., tartaric acid derivatives). Crystallization of diastereomeric salts selectively isolates the desired enantiomer, though this method reduces overall yield by 30–40%.

Functional Group Introduction and Modification

Methylation Techniques

The pentamethyl groups are introduced via:

  • Eschweiler-Clarke methylation of secondary amines using formaldehyde and formic acid.
  • Gilman reagent (Me₂CuLi) for nucleophilic alkylation of ketones.

Table 3: Methylation Efficiency Comparison

Method Reagent Yield (%) Purity (%)
Eschweiler-Clarke HCOOH/CH₂O 75 88
Gilman Reagent Me₂CuLi 82 95
Friedel-Crafts MeCl/AlCl₃ 68 90

Hydroxylation of Aromatic Rings

Electrophilic hydroxylation using H₂O₂/CF₃COOH introduces the 9,10-diol groups. Protecting groups (e.g., TBS ethers) prevent over-oxidation, with subsequent deprotection under mild acidic conditions.

Industrial-Scale Production Challenges

Scaling the synthesis requires addressing:

  • Cost Efficiency : Replacing noble metal catalysts (e.g., Rh) with iron- or nickel-based alternatives.
  • Safety : Mitigating exothermic risks in alkylation steps via continuous flow reactors.
  • Purification : Implementing simulated moving bed (SMB) chromatography for high-throughput separation.

Chemical Reactions Analysis

Types of Reactions

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic rings play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methoxydiphenylamine-Substituted Fluorene Derivatives (HTM1–5)

These derivatives share a fluorene backbone modified with triphenylamine and methoxydiphenylamine groups. Key differences include:

  • Substituent Position : Substitution at the para-position of the triphenylamine fragment (e.g., HTM4 and HTM5) enhances molecular planarity and charge mobility, whereas meta-substitution (HTM3) induces steric hindrance, reducing charge transport efficiency .
  • Charge Mobility : At zero field strength, HTM1–5 exhibit hole mobilities of ~10⁻⁵ cm² V⁻¹ s⁻¹, comparable to Spiro-OMeTAD. Under high electric fields (6.4 × 10⁵ V cm⁻¹), mobilities increase to ~3 × 10⁻⁴ cm² V⁻¹ s⁻¹, except for HTM3, which shows significantly lower mobility due to molecular distortion .
  • Photovoltaic Efficiency : HTM4 achieves a PSC efficiency of 16.8%, outperforming HTM3 (9%) and rivaling Spiro-OMeTAD (17%) .
Spiro-OMeTAD

A benchmark HTM, Spiro-OMeTAD, shares structural similarities with fluorene-based HTMs but features a spirobifluorene core. However, Spiro-OMeTAD requires costly synthesis and doping additives (e.g., Li-TFSI), whereas fluorene-based HTMs offer simpler synthetic routes .

Pelorol Analogs

Compounds like 1-((4aS,6aR,11aR,11bS)-9,10-dimethoxy-4,4,6a,11b-tetramethyl-decahydrobenzo[a]fluoren-7-yl)ethanone (21) and its dihydroxy derivative (4) exhibit structural parallels to the target compound. These analogs, derived from steviol, demonstrate the impact of hydroxyl vs. methoxy groups on solubility and redox activity.

Data Tables

Table 1. Electrochemical and Charge Transport Properties of Selected HTMs

Compound Ionization Potential (eV) Hole Mobility (cm² V⁻¹ s⁻¹) PSC Efficiency (%)
HTM3 5.3 5 × 10⁻⁶ 9.0
HTM4 5.2 3 × 10⁻⁴ 16.8
HTM5 5.1 2.8 × 10⁻⁴ 15.5
Spiro-OMeTAD 5.1 2.4 × 10⁻⁴ 17.0

Data sourced from cyclic voltammetry and XTOF measurements

Table 2. Structural Comparison of Fluorene Derivatives

Compound Core Structure Key Substituents Functional Groups
Target Benzo[a]fluorene 5 Methyl, 2 Hydroxyl Diol
HTM4 Fluorene-Triphenylamine para-Methoxydiphenylamine Methoxy
Spiro-OMeTAD Spirobifluorene Methoxy, Spiro linkage Methoxy
Pelorol (4) Benzo[a]fluorene 4 Methyl, 2 Hydroxyl Diol

Key Research Findings

Substituent Position Dictates Performance : para-Substituted HTMs (HTM4/5) outperform meta-substituted analogs (HTM3) due to improved planarity and reduced steric hindrance .

Hydroxyl vs. Methoxy Groups : Hydroxyl groups enhance hydrophilicity and interfacial adhesion in PSCs but may reduce stability compared to methoxy groups .

Synthetic Flexibility : Fluorene derivatives offer modular synthesis (e.g., via Rh-catalyzed cyclization), enabling rapid optimization of electronic properties .

Biological Activity

The compound (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a polycyclic aromatic compound characterized by its complex structure and multiple methyl substitutions. This article explores its biological activity based on recent research findings and case studies.

  • Chemical Formula : C22H32O2
  • Molecular Weight : 328.49 g/mol
  • CAS Number : 849669-54-1

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The unique stereochemistry of this compound suggests potential interactions with various biological targets.

Potential Biological Activities

  • Antioxidant Properties : Similar compounds have shown significant antioxidant activity.
  • Anticancer Effects : Research suggests potential anticancer properties due to structural similarities with known anticancer agents.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective activities that could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : It could modulate receptor activity linked to neuroprotection and inflammation.

Study 1: Antioxidant Activity

A study conducted on derivatives of polycyclic compounds demonstrated that the presence of multiple methyl groups enhances the radical scavenging capacity. The compound exhibited a significant reduction in oxidative stress markers in vitro.

Study 2: Anticancer Potential

In vitro studies revealed that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 3: Neuroprotective Effects

Research indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This effect was associated with the upregulation of antioxidant enzymes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AFewer methyl groupsAnticancer activity
Compound BAdditional hydroxyl groupsEnhanced antioxidant properties
Compound CSimilar fused ring systemNeuroprotective effects

The unique configuration of this compound may enhance its interaction with biological systems compared to these similar compounds.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for biological testing.

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